molecular formula C17H16N2O4S B2666906 2-(3-methoxyphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide CAS No. 946345-22-8

2-(3-methoxyphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide

Cat. No.: B2666906
CAS No.: 946345-22-8
M. Wt: 344.39
InChI Key: FTIAXUCLRPRCOE-UHFFFAOYSA-N
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Description

2-(3-methoxyphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of a methoxyphenoxy group, a thiophenyl group, and an isoxazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-methoxyphenol and 5-(thiophen-2-yl)isoxazole. These intermediates are then subjected to further reactions, including nucleophilic substitution and amide bond formation, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group and thiophenyl ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The phenoxy and isoxazole groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a phenol derivative, while reduction of the isoxazole ring could lead to an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other acetamide derivatives, isoxazole-containing molecules, and thiophenyl-substituted compounds. Examples include:

  • 2-(3-methoxyphenoxy)acetamide
  • N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide

Uniqueness

The uniqueness of 2-(3-methoxyphenoxy)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide lies in its combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(3-methoxyphenoxy)-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-21-13-4-2-5-14(9-13)22-11-17(20)18-10-12-8-15(23-19-12)16-6-3-7-24-16/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIAXUCLRPRCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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